ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Overview
Description
Ethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate is a complex organic compound that features a pyrazole ring, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Acetylation: The nitro-substituted pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the acetylated pyrazole using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: Finally, the ester functional group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Various electrophiles like alkyl halides.
Major Products
Amine Derivatives: From the reduction of the nitro group.
Carboxylic Acid Derivatives: From the hydrolysis of the ester group.
Substituted Piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects . The piperazine ring is known to enhance the binding affinity to certain receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate .
- 1H-Pyrazole-5-carboxylic acid derivatives .
Uniqueness
Ethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate is unique due to the presence of both a pyrazole and a piperazine ring, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
ethyl 4-[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-3-23-13(20)16-6-4-15(5-7-16)12(19)9-17-10(2)8-11(14-17)18(21)22/h8H,3-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZBTPVHCUNKLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=CC(=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.